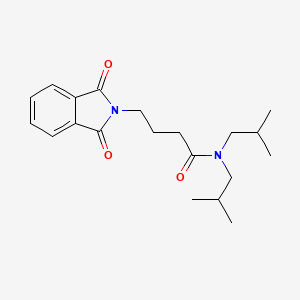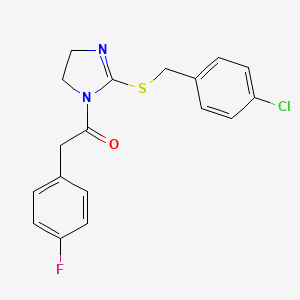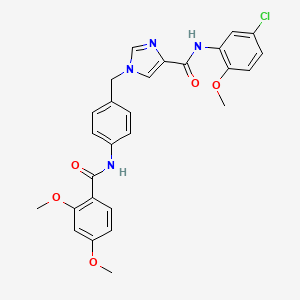
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Synthesis of 1,5-Naphthyridines
This compound is utilized in the synthesis of 1,5-naphthyridines , which are significant in medicinal chemistry due to their wide range of biological activities . These activities include potential treatments for cardiovascular and central nervous system diseases, as well as hormonal disorders.
Analytical Chemistry: Ligand Applications
In analytical chemistry, derivatives of this compound serve as ligands. They are particularly useful in complexation reactions which are fundamental in analytical procedures .
Organic Electronics: OLEDs and Semiconductors
The compound finds application in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors . These are crucial for advancing display technologies and solar cells.
Pharmacology: AMPA Receptor Modulation
A derivative of this compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide , has shown high activity as a positive allosteric modulator of AMPA receptors . This is significant for the treatment of neurological disorders.
Solar Energy: Application in Solar Cells
The compound’s derivatives are used in the manufacturing of solar cells, contributing to the generation of renewable energy .
Sensor Technology: Development of Sensors
In sensor technology, this compound is employed in the development of sensors due to its reactivity and ability to form complexes with various analytes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-fluorobenzaldehyde", "Sodium borohydride", "Ethanol", "Sulfuric acid", "Ethyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate in ethanol in the presence of sulfuric acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid with ethyl alcohol in the presence of sulfuric acid to form Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS-Nummer |
1189646-53-4 |
Molekularformel |
C19H16ClFN2O3 |
Molekulargewicht |
374.8 |
IUPAC-Name |
ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
KZDKPBSZEGYLKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)

![(1R,5S)-1-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2749716.png)
![6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749717.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2749724.png)
![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

